4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a pyrazine ring, a piperazine ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Compounds with similar structures have been found to inhibit ache, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The compound likely affects the cholinergic signaling pathway by inhibiting AChE. This inhibition can lead to an increase in acetylcholine levels, enhancing neurotransmission. This mechanism is often exploited in the treatment of neurodegenerative diseases like Alzheimer’s .
Pharmacokinetics
Similar compounds have been designed to improve pharmacokinetic profiles, alter cell penetrability, and affect permeability-based antibiotic resistance .
Result of Action
The result of the compound’s action would likely be an enhancement of cholinergic transmission due to increased acetylcholine levels. This could potentially alleviate symptoms of diseases characterized by decreased cholinergic activity, such as Alzheimer’s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the piperazine ring: Piperazine derivatives can be synthesized via cyclization reactions involving diamines and appropriate electrophiles.
Construction of the pyrimidine ring: Pyrimidine rings are often synthesized through condensation reactions involving amidines and β-dicarbonyl compounds.
Attachment of the morpholine ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, depending on the leaving groups and nucleophiles used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line drug used in the treatment of tuberculosis.
Piperazine derivatives: Commonly used in pharmaceuticals for their anthelmintic and psychoactive properties.
Pyrimidine derivatives: Widely used in antiviral and anticancer therapies.
Uniqueness
4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-2-19-16(20-14(1)22-9-11-24-12-10-22)23-7-5-21(6-8-23)15-13-17-3-4-18-15/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURZTVXFAPXPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C3=NC=CC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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